molecular formula C12H8F3N3O3 B14767662 3-Amino-6-(3-(trifluoromethoxy)phenyl)pyrazine-2-carboxylic acid

3-Amino-6-(3-(trifluoromethoxy)phenyl)pyrazine-2-carboxylic acid

Cat. No.: B14767662
M. Wt: 299.20 g/mol
InChI Key: VNBLARVFJWWGHE-UHFFFAOYSA-N
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Description

3-Amino-6-(3-(trifluoromethoxy)phenyl)pyrazine-2-carboxylic acid is a complex organic compound that features a pyrazine ring substituted with an amino group, a trifluoromethoxyphenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(3-(trifluoromethoxy)phenyl)pyrazine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(3-(trifluoromethoxy)phenyl)pyrazine-2-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can yield alcohol derivatives.

Scientific Research Applications

3-Amino-6-(3-(trifluoromethoxy)phenyl)pyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its derivatives could be explored for their therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-6-(3-(trifluoromethoxy)phenyl)pyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-(3-methoxyphenyl)pyrazine-2-carboxylic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    3-Amino-6-(3-chlorophenyl)pyrazine-2-carboxylic acid: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 3-Amino-6-(3-(trifluoromethoxy)phenyl)pyrazine-2-carboxylic acid imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C12H8F3N3O3

Molecular Weight

299.20 g/mol

IUPAC Name

3-amino-6-[3-(trifluoromethoxy)phenyl]pyrazine-2-carboxylic acid

InChI

InChI=1S/C12H8F3N3O3/c13-12(14,15)21-7-3-1-2-6(4-7)8-5-17-10(16)9(18-8)11(19)20/h1-5H,(H2,16,17)(H,19,20)

InChI Key

VNBLARVFJWWGHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(C(=N2)C(=O)O)N

Origin of Product

United States

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